VEGFR2 (KDR) Kinase Inhibitory Activity: Direct Comparative Potency
1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5) demonstrates measurable inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2). The compound exhibits an IC50 value of 670 nM in a standardized ChEMBL assay [1]. This potency places it within a useful range for a tool compound or starting point for medicinal chemistry optimization, as it is significantly more potent than many completely inactive analogs in the indazole class but less potent than optimized clinical candidates. This data provides a clear, quantitative benchmark for comparing this specific scaffold against other VEGFR2 inhibitors in procurement decisions.
| Evidence Dimension | VEGFR2 (KDR) Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 670 nM |
| Comparator Or Baseline | Inactive indazole analogs often show IC50 > 10,000 nM (class baseline); optimized VEGFR2 inhibitors like Axitinib have IC50 ~0.2 nM. |
| Quantified Difference | Target compound is >15-fold more potent than inactive analogs; ~3,350-fold less potent than Axitinib, confirming its role as an early-stage scaffold. |
| Conditions | In vitro biochemical kinase assay (ChEMBL source: TargetMine). |
Why This Matters
This establishes a verifiable, quantifiable level of VEGFR2 engagement, confirming the scaffold's utility for angiogenesis-related research and differentiating it from inactive or highly optimized analogs.
- [1] TargetMine. Activity Report for CHEMBL306295: IC50 = 670 nM against KDR/VEGFR2. Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169072145 View Source
